molecular formula C14H15NO2S B3337139 Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate CAS No. 54001-11-5

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3337139
CAS No.: 54001-11-5
M. Wt: 261.34 g/mol
InChI Key: NZYHCXQSDZGKRP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a 2-methylphenyl substituent at position 2 and a methyl group at position 4 of the thiazole ring, with an ethyl carboxylate ester at position 3. Thiazole derivatives are widely studied for their bioactivity, including kinase inhibition (e.g., CDK9) and antimicrobial properties .

Properties

IUPAC Name

ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHCXQSDZGKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598886
Record name Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-11-5
Record name Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-methylphenylthiourea with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and solvent conditions.

Chemical Reactions Analysis

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting cell proliferation .

Comparison with Similar Compounds

Structural Analogs with Aryl/Heteroaryl Substituents

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl C₁₄H₁₂F₃NO₂S 315.31 mp 87–89°C; used in laboratory chemical synthesis
Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate 2-Pyridinyl C₁₂H₁₂N₂O₂S 248.31 >95% purity; heterocyclic building block for drug discovery
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate 2-Thienyl C₁₁H₁₁NO₂S₂ 253.34 97% purity; applications in organic electronics
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate 4-(Benzimidazolyl)phenyl C₂₁H₁₇N₃O₂S 375.44 Structural complexity for targeted kinase inhibition

Key Observations :

  • Biological Activity : Pyridinyl and benzimidazolyl derivatives () are linked to kinase inhibition, suggesting the target compound’s 2-methylphenyl group may modulate similar bioactivity.
  • Synthetic Accessibility : Thienyl and pyridinyl analogs are synthesized via cyclization of thioamides or chloroacetoacetates, indicating feasible routes for the target compound .

Analogs with Amino/Alkylamino Substituents

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (2-Methylphenyl)amino C₁₅H₁₄F₃N₂O₂S 354.34 Investigated as a CDK9 inhibitor intermediate
Ethyl 4-methyl-2-(pentylamino)-1,3-thiazole-5-carboxylate Pentylamino C₁₂H₂₀N₂O₂S 256.36 Building block for peptidomimetics; priced at $188/250 mg
Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate Methylamino C₈H₁₂N₂O₂S 200.26 Intermediate in kinase inhibitor synthesis; requires Boc protection for further reactions

Key Observations :

  • Steric Effects: Bulky substituents (e.g., pentylamino in ) may hinder crystallinity, whereas smaller groups (methylamino in ) improve reaction yields.
  • Bioactivity: Amino-linked analogs () demonstrate kinase inhibition, suggesting the target compound’s 2-methylphenyl group could be optimized for similar targets.

Biological Activity

Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in oncology and neurology. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO2S
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 54001-11-5

The thiazole ring structure is critical for the biological activity of this compound, contributing to its interaction with various biological macromolecules.

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound shows IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity.

A comparative analysis of similar compounds reveals that those with specific substitution patterns on the thiazole ring enhance biological activity:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylateSimilar thiazole structureAntitumor activity
Methyl 2-amino-1,3-thiazole-5-carboxylateLacks ethyl groupAntimicrobial properties
Methyl 2-chloro-1,3-thiazole-5-carboxylateContains chlorine substituentAntifungal activity

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties . Studies indicate that it exhibits significant anticonvulsant action with a median effective dose lower than standard medications like ethosuximide. The structure-activity relationship (SAR) suggests that para-substituted phenyl groups are crucial for enhancing anticonvulsant efficacy .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins primarily through hydrophobic contacts and hydrogen bonding, influencing its efficacy.
  • Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the biological efficacy of this compound:

  • Antitumor Efficacy : A study reported that this compound exhibited selective cytotoxicity against human glioblastoma cells with an IC50 value significantly lower than that of doxorubicin .
  • Anticonvulsant Studies : In animal models, the compound showed a reduced seizure threshold compared to control groups, indicating its potential as an anticonvulsant agent .

Q & A

Q. What are the standard methods for synthesizing Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via cyclization reactions involving thioamide intermediates or Hantzsch thiazole synthesis. Key reagents include α-haloketones and thioureas under reflux conditions in polar aprotic solvents (e.g., ethanol or DMF). For example, analogous thiazole derivatives are prepared by reacting 2-methylphenyl-substituted thioureas with ethyl 4-methyl-5-oxo-2-(2-methylphenyl)thiazole-4-carboxylate precursors . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical for yields exceeding 70%. Purity is confirmed via HPLC and NMR spectroscopy.

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. The SHELX suite (SHELXS-97/SHELXL-97) is widely used for structure solution and refinement . Key parameters include R-factors (<0.06) and data-to-parameter ratios (>13:1). For example, in related compounds, dihedral angles between the thiazole ring and substituents (e.g., 72.14° vs. 45.56° in asymmetric units) highlight conformational flexibility, necessitating careful refinement of displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups at δ ~2.5 ppm and ester carbonyls at δ ~165 ppm).
  • IR : Stretching vibrations for C=O (1730–1700 cm1^{-1}) and C-S (680–620 cm1^{-1}) confirm functional groups.
  • MS : High-resolution ESI-MS validates molecular weight (247.31 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strains, assay protocols, or compound purity. Methodological solutions include:

  • Standardizing assays using CLSI guidelines.
  • Cross-validating results with structural analogs (e.g., comparing with Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate, which shows consistent activity against S. aureus ).
  • Employing molecular docking to correlate substituent effects (e.g., 2-methylphenyl vs. 4-nitrophenyl) with target binding (e.g., enzyme active sites) .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

The ester group at position 5 and methylphenyl substituent at position 2 are key modification sites:

  • Ester hydrolysis : Use NaOH/EtOH to yield the carboxylic acid, enabling amide coupling.
  • Electrophilic substitution : Bromination at the thiazole ring’s 4-position with NBS enhances halogenated intermediates for cross-coupling (e.g., Suzuki-Miyaura) .
  • Piperidine substitution : Replace the 2-methylphenyl group with piperidin-4-yl to probe CNS activity, as seen in analogs like Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate .

Q. How do computational methods aid in predicting this compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (~3.2), indicating moderate lipophilicity, and PSA (~65 Ų), suggesting moderate blood-brain barrier penetration.
  • Molecular dynamics (MD) simulations : Analyze binding stability with targets like fungal CYP51 (for antifungal studies) over 100-ns trajectories .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, guiding solubility enhancements .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for similar thiazole derivatives?

Crystal packing effects and solvent inclusion (e.g., ethanol vs. DMSO) influence molecular conformation. For instance, Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate exhibits dihedral angles of 72.14° (molecule A) vs. 45.56° (molecule B) within the same asymmetric unit due to intermolecular C–H⋯O interactions . Researchers should compare multiple datasets and apply Hirshfeld surface analysis to distinguish intrinsic flexibility from external forces.

Methodological Best Practices

  • Synthesis : Prioritize green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Crystallography : Use Olex2 or Mercury for visualization and validate structures with the Cambridge Structural Database (CSD) .
  • Bioassays : Include positive controls (e.g., fluconazole for antifungal tests) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate

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